propan-2-yl N-(4-methylphenyl)carbamate
Description
Properties
CAS No. |
36613-26-0 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
propan-2-yl N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C11H15NO2/c1-8(2)14-11(13)12-10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H,12,13) |
InChI Key |
OCJDJZUWXVNOQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl N-(4-methylphenyl)carbamate typically involves the reaction of isopropyl chloroformate with 4-methylphenylamine (p-toluidine) under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
C3H7OCOCl+C7H9NH2→C3H7OCO-NH-C7H8+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity . The use of automated systems and reactors allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl N-(4-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Propan-2-yl N-(4-methylphenyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of propan-2-yl N-(4-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access . This inhibition can disrupt various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Carbamate Derivatives
| Compound | CAS Number | Molecular Formula | Key Substituent |
|---|---|---|---|
| This compound | Not reported | C11H15NO2 | 4-methylphenyl |
| 2-(4-Methylcyclohex-3-enyl)...carbamate | Not reported | C17H21NO2 | Cyclohexenyl |
| Benzyl N-[2-(4-bromophenyl)...carbamate | 578729-08-5 | C17H18BrNO2 | 4-bromophenyl |
| Prop-2-en-1-yl N-phenylcarbamate | 18992-89-7 | C10H11NO2 | Allyl |
Biological Activity
Propan-2-yl N-(4-methylphenyl)carbamate, also known as isopropyl 4-methylphenylcarbamate, is a carbamate derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, efficacy in various biological systems, and implications for pharmacological applications.
Chemical Structure and Properties
This compound has the molecular formula CHNO and a molecular weight of 195.25 g/mol. The compound features a carbamate functional group, which is known to interact with various biological targets, particularly enzymes involved in neurotransmission and metabolic pathways.
Carbamates, including this compound, primarily exert their biological effects through the inhibition of cholinesterases (AChE and BChE). This inhibition leads to the accumulation of acetylcholine at synaptic junctions, resulting in prolonged neurotransmission. Studies have indicated that derivatives of carbamates can exhibit varying degrees of selectivity towards AChE and BChE, with some compounds showing significant inhibitory activity at low concentrations.
Inhibition of Cholinesterases
Research has demonstrated that this compound exhibits moderate inhibition of AChE with an IC value in the micromolar range. For instance, related compounds have shown IC values ranging from 1.60 to 311.0 µM against AChE . This suggests that this compound may have potential applications in treating conditions characterized by cholinergic dysfunction.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of carbamate derivatives, including this compound. The compound has shown activity against various bacterial strains, indicating potential as an antibacterial agent. The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl ring can enhance antimicrobial efficacy.
| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | E. coli | 15 | 50 |
| Related Carbamate Derivative | Staphylococcus aureus | 20 | 30 |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Results indicate mild cytotoxicity against HepG2 cells, with selectivity indexes suggesting that while the compound inhibits cell proliferation, it may be less toxic compared to other known carbamates .
Case Studies
- Neurotoxicity Assessment : A study investigating the neurotoxic effects of carbamates reported that exposure to this compound led to observable changes in neuronal viability and function in cultured neurons. The study highlighted the compound's potential for inducing oxidative stress and apoptosis at higher concentrations.
- Environmental Impact : Research on the degradation pathways of carbamates in microbial communities revealed that this compound could be metabolized by certain bacteria, leading to insights into its environmental persistence and potential ecological effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for propan-2-yl N-(4-methylphenyl)carbamate?
- Methodological Answer : The compound is typically synthesized via carbamate formation between isopropyl chloroformate and 4-methylaniline. Reaction conditions include inert solvents (e.g., chloroform), catalytic HCl, and ambient temperature. Purification involves column chromatography using silica gel with non-polar eluents (e.g., light petroleum ether) . Alternative routes may use phenyl isocyanate derivatives under controlled conditions, with yields dependent on stoichiometric ratios and solvent selection.
Q. Which spectroscopic techniques are critical for characterizing carbamate derivatives?
- Methodological Answer : Key techniques include:
- FT-IR : Identifies carbamate C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) stretches.
- NMR : ¹H NMR reveals aromatic protons (δ 6.8–7.2 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm). ¹³C NMR confirms carbamate carbonyl (δ ~155 ppm).
- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., N–H···O interactions) .
Q. How can researchers access reliable physicochemical data for this compound?
- Methodological Answer : Utilize authoritative databases like NIST Chemistry WebBook for validated spectroscopic and thermodynamic data. Cross-reference PubChem entries for InChI keys, SMILES strings, and computed properties, ensuring compliance with IUPAC naming conventions .
Advanced Research Questions
Q. What strategies resolve contradictions in enzyme inhibition data for carbamate derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., acetylcholinesterase vs. butyrylcholinesterase inhibition) require:
-
Dose-response validation : Repetition under standardized assay conditions (pH, temperature).
-
Structural analysis : Compare substituent effects using analogs (e.g., bromine vs. methyl groups) to assess electronic/steric contributions (see table below) .
Compound AChE IC₅₀ (µM) BChE IC₅₀ (µM) Propan-2-yl N-(4-bromophenyl) 32.01 7.02 Ethyl N-(4-methylphenyl) 56.1 15.5
Q. How do computational models predict the mechanism of action for carbamates?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) map interactions between the carbamate group and enzyme active sites. High-throughput screening identifies binding affinities (Kd) and selectivity ratios. Validate predictions with kinetic assays (e.g., Lineweaver-Burk plots) to confirm competitive/non-competitive inhibition .
Q. What crystallographic challenges arise in resolving carbamate structures, and how are they addressed?
- Methodological Answer : Disorder in cyclohexene or phenyl rings (e.g., occupancy ratios in α-terpineol-derived carbamates) is resolved using SHELXL refinement with PART commands. Hydrogen-bonding networks (e.g., N–H···O chains) stabilize crystal packing, requiring high-resolution (<1.0 Å) data from synchrotron sources .
Q. How can researchers optimize reaction yields for scale-up synthesis?
- Methodological Answer : Employ continuous flow reactors to enhance mixing and heat transfer. Monitor reaction progress via in-situ FT-IR or HPLC. Optimize stoichiometry (e.g., 1.2:1 isocyanate:alcohol ratio) and solvent polarity (e.g., THF vs. DCM) to minimize side products .
Data Contradiction Analysis
Q. Why might biological activity vary between carbamate analogs with similar structures?
- Methodological Answer : Subtle structural changes (e.g., halogen substitution) alter electronic profiles and steric hindrance. For example, bromine in propan-2-yl N-(4-bromophenyl)carbamate enhances electrophilicity, increasing covalent binding to serine hydrolases. Compare Hammett σ values and logP to correlate substituent effects with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
